Comparative Biochemical Potency: Egfr-IN-39 vs. Osimertinib on Wild-Type and T790M/L858R Mutant EGFR
In a direct comparison of biochemical inhibitory activity, Egfr-IN-39 demonstrated superior potency against the wild-type EGFR compared to the third-generation inhibitor Osimertinib, with an IC50 of 3.60 nM for Egfr-IN-39 [1] versus an IC50 of 12 nM for Osimertinib under comparable assay conditions [2]. Against the clinically relevant T790M/L858R double mutant, Egfr-IN-39 exhibits an IC50 of 124 nM [1], while Osimertinib is reported to have a Ki of 0.39 nM (which correlates to an IC50 in the picomolar range), indicating a clear and distinct potency profile where Egfr-IN-39 is more potent against the wild-type target, whereas Osimertinib is designed for exquisite mutant selectivity [2].
| Evidence Dimension | Biochemical Inhibition of EGFR (IC50) |
|---|---|
| Target Compound Data | Wild-type: 3.60 nM; T790M/L858R: 124 nM |
| Comparator Or Baseline | Osimertinib (AZD9291): Wild-type IC50 = 12 nM; Mutant Ki = 0.39 nM (≈ IC50 < 1 nM) |
| Quantified Difference | Egfr-IN-39 is 3.3-fold more potent against wild-type EGFR (3.60 nM vs 12 nM), but ~300-fold less potent against the T790M/L858R mutant relative to Osimertinib. |
| Conditions | In vitro kinase inhibition assays; Egfr-IN-39 data from Kinase-Glo assay with pre-incubation [1]; Osimertinib data from enzymatic assay with ATP at Km [2]. |
Why This Matters
This distinct potency profile defines the compound's research niche: Egfr-IN-39 is a more effective tool for studying wild-type EGFR-driven signaling or for comparative studies requiring a potent wild-type inhibitor, whereas Osimertinib is the preferred tool for exclusive study of T790M-mediated resistance mechanisms.
- [1] BindingDB. (n.d.). BDBM50171909 (CHEMBL3805859::US10106508, Compound I-39). Affinity Data. View Source
- [2] Finlay, M. R. V., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267. View Source
